Methyl 2-(2,6-dimethylanilino)prop-2-enoate
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Overview
Description
Methyl 2-(2,6-dimethylanilino)prop-2-enoate is an organic compound with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . It is a derivative of propenoic acid and is characterized by the presence of a methyl ester group and a dimethylanilino substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,6-dimethylanilino)prop-2-enoate typically involves the reaction of 2,6-dimethylaniline with methyl acrylate under basic conditions. The reaction proceeds via nucleophilic addition of the aniline to the acrylate, followed by elimination to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,6-dimethylanilino)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or aniline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can produce amines or alcohols, and substitution can result in various substituted derivatives .
Scientific Research Applications
Methyl 2-(2,6-dimethylanilino)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2,6-dimethylanilino)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)prop-2-enoate: This compound has a similar structure but includes a methoxyacetyl group, which can alter its reactivity and biological activity.
Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: This compound is another analog with different substituents that can affect its chemical and biological properties.
Uniqueness
Its dimethylanilino group provides steric and electronic effects that influence its behavior in chemical reactions and biological systems .
Properties
CAS No. |
98166-08-6 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 2-(2,6-dimethylanilino)prop-2-enoate |
InChI |
InChI=1S/C12H15NO2/c1-8-6-5-7-9(2)11(8)13-10(3)12(14)15-4/h5-7,13H,3H2,1-2,4H3 |
InChI Key |
VUZVUMHEQUDIBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=C)C(=O)OC |
Origin of Product |
United States |
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